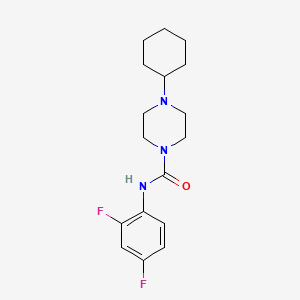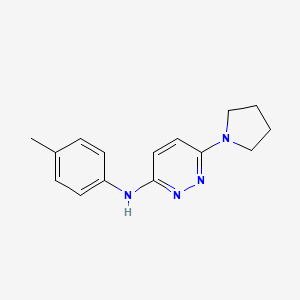![molecular formula C17H26N2O3S B5346655 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine, also known as PSEM, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. PSEM is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine is a PAM of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and enhances the response of the receptor to glutamate. This results in the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound has been shown to selectively enhance the signaling of mGluR5, without affecting other glutamate receptors, such as NMDA and AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the CNS. It enhances the long-term potentiation (LTP) of synaptic transmission, which is a cellular mechanism that underlies learning and memory. This compound also increases the release of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. This compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the glutamatergic signaling in the amygdala and prefrontal cortex. This compound has also been shown to reduce the motor symptoms in animal models of Parkinson's disease, which may be due to its ability to enhance the dopaminergic signaling in the striatum.
实验室实验的优点和局限性
One of the major advantages of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This compound is also a small molecule, which makes it easy to administer in vitro and in vivo. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experiments. This compound is also a relatively new compound, and its long-term effects on the CNS are not yet fully understood.
未来方向
There are several future directions for the research of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine. One direction is to investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Another direction is to study the molecular mechanisms underlying the selective modulation of mGluR5 by this compound, which may provide insights into the development of more potent and selective modulators of this receptor. Additionally, the development of novel PAMs of mGluR5 may lead to the discovery of new drug targets for the treatment of CNS disorders.
合成方法
The synthesis of 4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine involves the reaction of 4-morpholine sulfonamide with 2-phenylethylamine and piperidine in the presence of a catalyst. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 50%, and the purity is >98%.
科学研究应用
4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine has been extensively studied in various fields of research, including neuroscience, psychiatry, and drug discovery. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, this compound has been proposed as a potential treatment for schizophrenia, as it can normalize the disrupted glutamatergic signaling in the CNS. In drug discovery, this compound has been used as a tool compound to study the function of mGluR5 and its role in various physiological processes.
属性
IUPAC Name |
4-[2-(2-phenylethyl)piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,18-12-14-22-15-13-18)19-11-5-4-8-17(19)10-9-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXOEVDZRZQPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5346583.png)
![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)

![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)